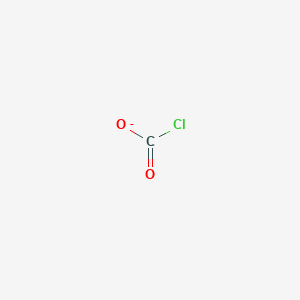
Carbonochloridate
Cat. No. B8618190
Key on ui cas rn:
88015-38-7
M. Wt: 79.46 g/mol
InChI Key: AOGYCOYQMAVAFD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04166120
Procedure details


Alternatively, a compound of formula II can be treated with a chloroformate, e.g., an alkylchloroformate or phenylchloroformate, at a temperature of 25°-125° C. in a solvent such as toluene or benzene to provide the corresponding N-alkoxycarbonyl or N-phenoxycarbonyl compound.


[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]([O-:4])=[O:3].[C:5]1(C)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C1C=CC=CC=1>[C:5]1([O:3][C:2]([Cl:1])=[O:4])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Inputs


Step One
Step Two
[Compound]
|
Name
|
formula II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)OC(=O)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
